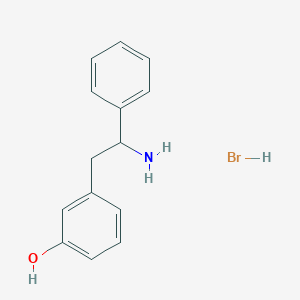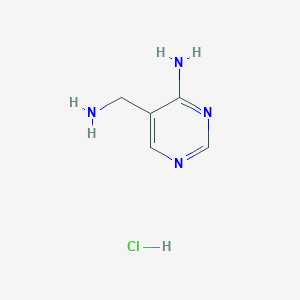
5-(Aminomethyl)pyrimidin-4-amine hydrochloride
Overview
Description
5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 856971-58-9 . It has a molecular weight of 160.61 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of 5-(Aminomethyl)pyrimidin-4-amine hydrochloride is C5H9ClN4 . Its average mass is 160.605 Da .Physical And Chemical Properties Analysis
5-(Aminomethyl)pyrimidin-4-amine hydrochloride is a powder . It has a melting point of 297-298 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives for Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives, synthesized through condensation reactions involving various amines, have shown potential anti-inflammatory and analgesic properties. Compounds from this synthesis demonstrated significant activity in biological assays, highlighting the utility of pyrimidine structures in medicinal chemistry (Sondhi et al., 2009).
Development of Substituted Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones : A methodology for creating highly substituted dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones was established, demonstrating the chemical flexibility of pyrimidine derivatives. This synthesis approach has enabled the formation of a library of compounds with potential for further pharmacological evaluation (Xiang et al., 2011).
Antibacterial Activity of Pyrimidin-4-yl Derivatives : Novel synthesis routes have led to the creation of pyrimidin-4-yl derivatives with evaluated antibacterial activities. These compounds, through innovative synthetic pathways, offer new avenues for antibacterial drug discovery (Afrough et al., 2019).
Dihydrofolate Reductase (DHFR) Inhibitors from Pyrimidine Derivatives : Design and synthesis of novel 2,4-diaminopyrimidines as DHFR inhibitors showcase the therapeutic potential of pyrimidine derivatives against bacterial infections and the importance of structure-based library design in discovering effective compounds (Wyss et al., 2003).
Synthesis of Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine for Antimicrobial Activities : The creation of these compounds from the cyclo-condensation of specific ketones and amines illustrates the synthetic versatility of pyrimidine derivatives and their potential in generating new antimicrobial agents (El-Gazzar et al., 2008).
Safety And Hazards
properties
IUPAC Name |
5-(aminomethyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-1-4-2-8-3-9-5(4)7;/h2-3H,1,6H2,(H2,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVUJDSZRRLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)pyrimidin-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)


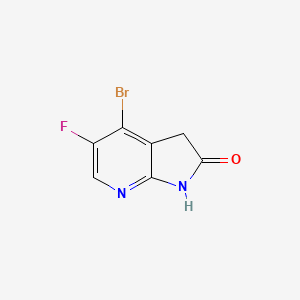

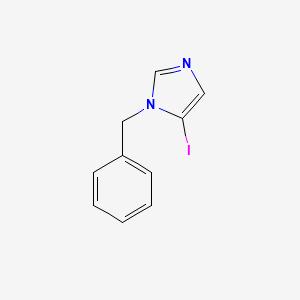


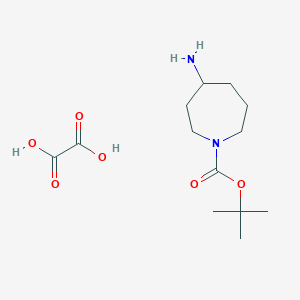

![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)
